molecular formula C16H17NO2 B14377661 N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide CAS No. 89937-04-2

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide

Cat. No.: B14377661
CAS No.: 89937-04-2
M. Wt: 255.31 g/mol
InChI Key: QKBBTYGQACVHSS-UHFFFAOYSA-N
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Description

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a hydroxy group, a phenylethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide typically involves the reaction of 2-(1-hydroxy-1-phenylethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated systems for mixing, heating, and purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as analgesic and antipyretic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl group play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)acetamide
  • 2-(4-Chlorophenyl)-N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)acetamide
  • N-(1-Cyano-1-phenylethyl)acetamide

Uniqueness

N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide is unique due to the presence of the hydroxy group and the specific arrangement of the phenylethyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89937-04-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[2-(1-hydroxy-1-phenylethyl)phenyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-12(18)17-15-11-7-6-10-14(15)16(2,19)13-8-4-3-5-9-13/h3-11,19H,1-2H3,(H,17,18)

InChI Key

QKBBTYGQACVHSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C)(C2=CC=CC=C2)O

Origin of Product

United States

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